Uncaric acid
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Overview
Description
Mechanism of Action
Uncaric acid is a triterpene found in Uncaria tomentosa, a plant native to Central and South America, commonly known as cat’s claw . This compound has been studied for its potential therapeutic effects, including anti-inflammatory, anti-oxidative, and antiviral activities .
Target of Action
This compound has been found to interact with the angiotensin-converting enzyme-2 (ACE-2) receptor, which is a key component in the entry of certain viruses, including SARS-CoV-2, into host cells . It binds at the ASP30 residue of ACE-2 through a hydrogen bonding with one of its hydroxyl groups .
Mode of Action
The mode of action of this compound involves its interaction with the ACE-2 receptor. By binding to this receptor, this compound may potentially inhibit the entry of viruses into host cells . Additionally, it has been proposed that this compound may inhibit Cγ1 phospholipase, leading to the translocation of Bcl-2 and Bax family proteins to mitochondria, resulting in the release of the c cytochrome, leading to caspase-9 and -3 activation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to viral entry into host cells and apoptosis. By binding to the ACE-2 receptor, this compound may interfere with the ability of viruses to enter host cells . Furthermore, by influencing the translocation of Bcl-2 and Bax family proteins and the subsequent release of c cytochrome, this compound may trigger apoptosis, a form of programmed cell death .
Pharmacokinetics
Uncaria tomentosa, the plant from which this compound is derived, is most frequently used and prepared in traditional medicine as an aqueous extraction in hot water of the inner bark or the root bark, or macerated in an alcoholic beverage .
Result of Action
The result of this compound’s action may include potential antiviral effects, particularly against viruses that use the ACE-2 receptor for entry into host cells . Additionally, by triggering apoptosis, this compound may contribute to the elimination of infected or abnormal cells .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the chemical composition of Uncaria tomentosa, including the concentration of this compound, may vary depending on the collection site and the period of the year in which it was collected
Biochemical Analysis
Biochemical Properties
Uncaric acid interacts with various biomolecules in biochemical reactions. It has been found to have anti-HIV-1, HRV 1B, and SNV activity . This suggests that this compound may interact with enzymes and proteins involved in viral replication and infection .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to have anti-inflammatory, antioxidant, antibacterial, and antiviral activities . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mechanisms of this compound remain to be fully elucidated.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature and does not easily volatilize . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Uncaric acid is primarily extracted from natural sources such as Uncaria tomentosa. The extraction process typically involves water extraction or organic solvent extraction, followed by crystallization and purification to obtain pure this compound . Industrial production methods may include large-scale extraction and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Uncaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Uncaric acid has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology and medicine, this compound is investigated for its potential therapeutic effects, including its antiviral activity against HIV-1 and other viruses . It is also explored for its anti-inflammatory and antioxidant properties, making it a candidate for treating various inflammatory and oxidative stress-related conditions .
Comparison with Similar Compounds
Uncaric acid is similar to other triterpenoids such as ursolic acid and oleanolic acid. it is unique due to its specific hydroxylation pattern and biological activities . Compared to other triterpenoids, this compound has shown distinct antiviral and anti-inflammatory properties, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-HUVCIBQSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: Uncaric acid acts as a competitive inhibitor of KYN-3-H. [] This means it competes with the enzyme's natural substrate, L-kynurenine, for binding at the active site. By inhibiting KYN-3-H, this compound prevents the conversion of L-kynurenine to 3-hydroxykynurenine, a neurotoxic metabolite. This inhibition could potentially shift the balance within the kynurenine pathway, reducing the production of neurotoxic metabolites and promoting the formation of neuroprotective compounds.
A: While a specific molecular formula and weight aren't provided in the provided research excerpts, this compound is classified as a ursane-type triterpenoid. [] Further structural insights could be obtained through comprehensive spectroscopic analyses, including NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
A: Research indicates this compound is a potent KYN-3-H inhibitor with a Kic value of 0.023 ± 0.002 μM. [] This signifies a strong binding affinity to the enzyme and potent inhibition at low concentrations. Further investigations using cell-based assays would be valuable in evaluating the compound's effectiveness in a biological context.
A: Yes, research has identified several other triterpenes with KYN-3-H inhibitory activity. Notably, 24-oxofriedelan-29-oic acids and celastrol have shown promising results. [] Structure-activity relationship (SAR) studies suggest the triterpene skeleton, functional groups, and ring conformations play crucial roles in their inhibitory activity. [] Further research exploring these structural features could lead to the development of even more potent and selective KYN-3-H inhibitors.
A: The kynurenine pathway is increasingly recognized as a key player in various neurological conditions. By inhibiting KYN-3-H, this compound holds promise for modulating this pathway and potentially mitigating neurotoxic effects. [] This therapeutic potential warrants further investigation through in vivo studies using animal models of neuroinflammation and neurodegeneration.
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